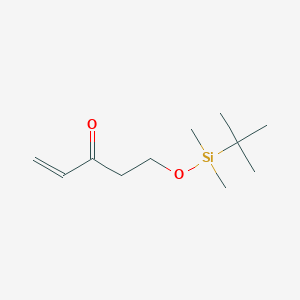

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one is a chemical compound that participates in the synthesis of well-defined mono- and ditelechelic polyphosphazenes .

Synthesis Analysis

The synthesis of similar compounds involves cooling a solution of dichlorodimethylsilane in pentane to 0°C, then adding a pentane solution of tert-butyl lithium under nitrogen and stirring. The reaction is maintained at 0°C for 1.5 hours, then the temperature is raised to 25°C and the reaction continues for 48 hours. Distillation collects the fraction at 125°C (97.5kPa), which solidifies upon standing to yield tert-butyl dimethyl chlorosilane .Molecular Structure Analysis

The molecular formula of 5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one is C11H22O2Si . The InChI code is 1S/C11H22O2Si/c1-7-10(12)8-9-13-14(5,6)11(2,3)4/h7H,1,8-9H2,2-6H3 . The molecular weight is 214.38 g/mol .Chemical Reactions Analysis

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one participates in the synthesis of well-defined mono- and ditelechelic polyphosphazenes . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 86-89°C and a boiling point of 128°C. It is soluble in most organic solvents and is typically used in CH2Cl2, THF, and DMF .科学的研究の応用

Synthesis of Polyphosphazenes

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one: is utilized in the synthesis of well-defined mono- and ditelechelic polyphosphazenes . These polymers have a range of applications, including biomedicine, due to their biocompatibility and biodegradability. The compound acts as a precursor in the polymerization process, leading to materials with potential use in drug delivery systems.

Precursor for Biologically Active Compounds

The compound serves as a precursor in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These natural products have shown promise in various therapeutic areas, including anticancer and anti-inflammatory treatments.

Reagent in Total Synthesis

It is an important reagent in the total synthesis of complex molecules such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . These molecules are significant due to their antifungal, anticancer, and other pharmacological activities.

Aldol Reactions

This compound can act both as an aldol donor and acceptor in stereocontrolled reactions . Aldol reactions are crucial in organic synthesis, allowing for the construction of carbon-carbon bonds and the formation of complex molecules.

特性

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxypent-1-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2Si/c1-7-10(12)8-9-13-14(5,6)11(2,3)4/h7H,1,8-9H2,2-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQNCODWOHJLDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2363095.png)

![N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2363096.png)

![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride](/img/structure/B2363100.png)

![3-[6-Chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one](/img/structure/B2363104.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2363106.png)

![3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2363107.png)

![Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2363109.png)